molecular formula C17H21NO3 B184132 Benzyl-(2,3,4-trimethoxy-benzyl)-amine CAS No. 436086-80-5

Benzyl-(2,3,4-trimethoxy-benzyl)-amine

Cat. No.: B184132
CAS No.: 436086-80-5
M. Wt: 287.35 g/mol
InChI Key: NJYGEYFQNOYZCB-UHFFFAOYSA-N
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Description

Benzyl-(2,3,4-trimethoxy-benzyl)-amine is an organic compound that features a benzyl group attached to a 2,3,4-trimethoxybenzylamine moiety

Scientific Research Applications

Benzyl-(2,3,4-trimethoxy-benzyl)-amine has several applications in scientific research:

Mechanism of Action

Target of Action

Benzyl-(2,3,4-trimethoxy-benzyl)-amine, also known as Trimetazidine (TMZ), primarily targets the mitochondria in cells . It is known to improve mitochondrial functions by reducing the excessive release of reactive oxygen species (ROS) and inorganic phosphates .

Mode of Action

TMZ acts as a cytoprotective agent . It interacts with its targets (mitochondria) by shifting the metabolism from fatty acids to glucose, which requires less oxygen for energy production . This shift in metabolism helps to protect cells, particularly in the heart, from damage caused by low oxygen levels or ischemia .

Biochemical Pathways

TMZ affects the metabolic pathways involved in energy production. By promoting glucose metabolism over fatty acid metabolism, it reduces the oxygen demand of cells, particularly in ischemic conditions . This metabolic shift helps to maintain ATP production and preserve cellular function during periods of reduced oxygen availability .

Pharmacokinetics

It is known that tmz is administered orally and is used in the treatment of angina pectoris, chorioretinal disturbances, and vertigo .

Result of Action

The primary result of TMZ’s action is the protection of cells from ischemic injury. By shifting cellular metabolism towards glucose, TMZ helps to maintain energy production under conditions of reduced oxygen availability. This can help to prevent cell death and preserve tissue function .

Action Environment

The efficacy and stability of TMZ can be influenced by various environmental factors. For instance, the presence of ischemic conditions (low oxygen levels) can enhance the protective effects of TMZ . .

Safety and Hazards

The safety information for 2,3,4-Trimethoxybenzyl alcohol suggests that it is non-combustible . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

The preparation method of trimetazidine, a related compound, is beneficial to the large-scale production of the compound . This suggests potential future directions for the large-scale production of “Benzyl-(2,3,4-trimethoxy-benzyl)-amine”.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-(2,3,4-trimethoxy-benzyl)-amine typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with benzylamine under reductive amination conditions. Common reagents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents .

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using similar reductive amination techniques. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl-(2,3,4-trimethoxy-benzyl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl-(2,3,4-trimethoxy-benzyl)-amine is unique due to its specific combination of benzyl and 2,3,4-trimethoxybenzylamine moieties, which confer distinct chemical and biological properties. Its potential as a cardioprotective agent sets it apart from other similar compounds .

Properties

IUPAC Name

1-phenyl-N-[(2,3,4-trimethoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-19-15-10-9-14(16(20-2)17(15)21-3)12-18-11-13-7-5-4-6-8-13/h4-10,18H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYGEYFQNOYZCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CNCC2=CC=CC=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354344
Record name Benzyl-(2,3,4-trimethoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436086-80-5
Record name Benzyl-(2,3,4-trimethoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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